1-[2-(2-Nitrophenyl)ethyl]piperidine
Description
1-[2-(2-Nitrophenyl)ethyl]piperidine is a piperidine derivative featuring a 2-nitrophenyl group attached via an ethyl linker. Piperidine derivatives are prominent in medicinal chemistry due to their structural versatility and bioactivity . The ethyl chain in this compound may confer conformational flexibility compared to direct aryl-piperidine bonds, while the ortho-nitro group introduces steric and electronic effects.
Properties
CAS No. |
5339-23-1 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[2-(2-nitrophenyl)ethyl]piperidine |
InChI |
InChI=1S/C13H18N2O2/c16-15(17)13-7-3-2-6-12(13)8-11-14-9-4-1-5-10-14/h2-3,6-7H,1,4-5,8-11H2 |
InChI Key |
MKHHHLKXRBAODK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(2-Nitrophenyl)ethyl]piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-nitrobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for piperidine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
1-[2-(2-Nitrophenyl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(2-Nitrophenyl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Nitrophenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring can also interact with receptors and enzymes, leading to various pharmacological effects .
Comparison with Similar Compounds
Nitro Group Position
- 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine (): The para-nitro group with 2,5-dimethoxy substituents increases solubility via polar interactions but reduces steric bulk compared to ortho-nitro derivatives .
- 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine (): A meta-nitro group on a rigid methyl linker may optimize electronic effects for crystal packing via C–H⋯O hydrogen bonds, as observed in its crystal structure .
Additional Substituents
- 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine (): A sulfanylmethyl linker introduces sulfur-based hydrogen bonding, altering solubility and redox properties compared to ethyl-linked analogs .
Linker Variations
- Ethyl vs. In contrast, methyl-linked analogs like 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine adopt rigid conformations, favoring crystallinity and intermolecular interactions .
Key Findings :
- Bulky substituents (e.g., benzylsulfonyl in ) enhance acetylcholinesterase (AChE) inhibition by optimizing hydrophobic interactions .
- Polar groups (e.g., hydroxy-methoxy in ) improve α-glucosidase inhibition via hydrogen bonding .
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
